molecular formula C8H18Cl2N2 B585583 6,9-Diaza-spiro[4.5]decane dihydrochloride CAS No. 145122-55-0

6,9-Diaza-spiro[4.5]decane dihydrochloride

Cat. No.: B585583
CAS No.: 145122-55-0
M. Wt: 213.146
InChI Key: DXSGNKYVWDGHOR-UHFFFAOYSA-N
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Description

6,9-Diaza-spiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C8H16N2.2HCl and a molecular weight of 213.15 g/mol . It is primarily used in biochemical and proteomics research . The compound is characterized by its spiro structure, which includes a bicyclic system with nitrogen atoms at the 6 and 9 positions.

Scientific Research Applications

6,9-Diaza-spiro[4.5]decane dihydrochloride has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diaza-spiro[4.5]decane dihydrochloride typically involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spiro structure. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6,9-Diaza-spiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,9-Diaza-spiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Diaza-spiro[4.5]decane dihydrochloride is unique due to its spiro structure and the presence of two nitrogen atoms, which confer specific chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

6,9-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-4-8(3-1)7-9-5-6-10-8;;/h9-10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSGNKYVWDGHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661367
Record name 6,9-Diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145122-55-0
Record name 6,9-Diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145122-55-0
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